N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 2-furamide moiety. The imidazo-pyrimidine scaffold is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-15-6-5-12(14-11-22-8-3-7-19-18(22)21-14)10-13(15)20-17(23)16-4-2-9-25-16/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDXPFRMFHCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound incorporates an imidazo[1,2-a]pyrimidine moiety, which has been associated with various therapeutic effects, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:
- Imidazo[1,2-a]pyrimidine core
- Methoxy-substituted phenyl group
- Furamide functional group
This specific arrangement contributes to its biological activity and makes it a candidate for drug development.
Target Enzyme: COX-2
This compound primarily targets cyclooxygenase-2 (COX-2) . The mechanism involves the following:
- Binding : The compound fits into the active site of COX-2.
- Inhibition : It inhibits COX-2 activity, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
- Biochemical Pathways : This inhibition affects the prostaglandin biosynthesis pathway, which is crucial in inflammatory responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects : By inhibiting COX-2, the compound shows potential in reducing inflammation.
Study Reference IC50 Value (µM) Effect 0.5 COX-2 Inhibition 0.7 Anti-inflammatory -
Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells.
Cancer Type IC50 Value (µM) Mechanism MCF-7 10 Apoptosis A549 8 Cell cycle arrest - Antimicrobial Activity : The compound has shown some activity against various bacterial strains, although further studies are needed to quantify this effect.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the imidazo[1,2-a]pyrimidine core or the methoxy group can significantly alter its potency and selectivity.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on imidazole ring | Enhanced COX-2 selectivity |
| Variation in methoxy group | Altered solubility and bioavailability |
Case Studies
Several case studies have explored the efficacy of this compound:
-
Study on Inflammatory Models :
- In a rat model of inflammation, administration of the compound resulted in significant reduction in edema compared to untreated controls.
"The compound demonstrated a marked decrease in paw swelling after 24 hours post-administration" .
-
Cancer Cell Line Studies :
- In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound induced apoptosis at concentrations as low as 10 µM.
-
Antimicrobial Activity Assessment :
- Preliminary screening against E. coli and Staphylococcus aureus indicated moderate antibacterial activity with MIC values ranging from 15 to 25 µg/mL.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Core Heterocycle : The target compound’s imidazo[1,2-a]pyrimidine core differs from the imidazo[1,2-a]pyridine () and imidazo[1,2-b]pyridazine () systems. These variations influence electronic properties and binding affinity .
- In contrast, the chloro and methoxy groups in ’s analog may improve metabolic stability .
- Furamide vs. Benzamide : The 2-furamide group (common in and the target compound) offers a smaller, more polar substituent compared to the 2,3-dimethoxybenzamide in , which may alter solubility and target selectivity.
Q & A
Advanced Research Question
- In Vitro Assays :
- COX-2 Inhibition : Use a fluorescence-based assay with recombinant COX-2 enzyme, comparing IC values against celecoxib as a positive control .
- Selectivity Screening : Test against COX-1 to evaluate selectivity ratios .
- Cell-Based Studies : Measure prostaglandin E (PGE) suppression in human macrophage lines (e.g., THP-1) via ELISA .
- Dose-Response Analysis : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) .
How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in the imidazo-pyrimidine core?
Advanced Research Question
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets, particularly for non-merohedral twinning common in heterocyclic systems .
- Disorder Refinement : Apply PART/SUMP restraints to manage overlapping electron densities in flexible substituents (e.g., methoxy groups) .
- Validation Tools : Check R and CC to ensure data quality .
What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
Advanced Research Question
- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) at the methoxyphenyl ring to assess electronic effects on COX-2 binding .
- Side-Chain Variations : Replace the furanamide with thiophene or pyrrole groups to evaluate steric tolerance .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using COX-2’s crystal structure (PDB: 5KIR) to predict binding affinities .
What challenges arise in optimizing reaction yields for large-scale synthesis, and how are they addressed?
Advanced Research Question
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling steps to minimize side products .
- Solvent Effects : Compare yields in DMF vs. THF; DMF often enhances solubility of intermediates .
- Scale-Up Protocols : Use flow chemistry for cyclocondensation steps to improve heat transfer and reproducibility .
How should researchers handle discrepancies between in vitro and in vivo biological activity data?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) to identify metabolic liabilities (e.g., furan ring oxidation) .
- Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility is observed .
- Statistical Analysis : Apply Bland-Altman plots to quantify agreement between in vitro IC and in vivo ED values .
How does this compound compare structurally and functionally to other imidazo[1,2-a]pyrimidine derivatives?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
